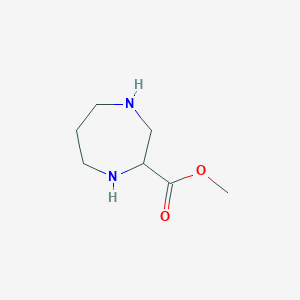

Methyl 1,4-diazepane-2-carboxylate

Description

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 1,4-diazepane-2-carboxylate |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-5-8-3-2-4-9-6/h6,8-9H,2-5H2,1H3 |

InChI Key |

RJXUBTXXVKZZPI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCCCN1 |

Origin of Product |

United States |

Preparation Methods

Fukuyama–Mitsunobu Cyclization

The Fukuyama–Mitsunobu reaction is a robust method for constructing nitrogen-containing heterocycles. In the context of diazepanes, this approach involves intramolecular cyclization of a diamino alcohol precursor. For example, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was synthesized via cyclization of an N-nosyl-protected diamino alcohol derived from (S)-2-aminopropan-1-ol. Adapting this method, the methyl ester can be introduced at position 2 by selecting a carboxylate-containing starting material. Key steps include:

-

Protection : Boc (tert-butoxycarbonyl) or nosyl groups stabilize reactive amines during cyclization.

-

Cyclization : Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the Mitsunobu reaction, forming the seven-membered ring.

-

Deprotection : Acidic cleavage (e.g., HCl in dioxane) removes protecting groups, yielding the free amine.

This method achieves enantiomeric purity >99% but requires meticulous control over reaction conditions to avoid byproducts.

Reductive Amination and Ring Closure

Reductive amination offers an alternative route by condensing a diamine with a carbonyl compound. For instance, 1-benzhydryl-1,4-diazepane was synthesized via reductive amination of benzhydrol with a linear diamine precursor. To adapt this for this compound:

-

A glycine methyl ester derivative could serve as the carbonyl component.

-

Sodium triacetoxyborohydride (STAB) or cyanoborohydride facilitates imine reduction, forming the diazepane ring.

Challenges include regioselectivity and competing polymerization, which are mitigated by slow reagent addition and low temperatures.

Esterification and Functionalization

Introducing the methyl ester at position 2 is achieved through direct esterification or intermediate acylation.

Direct Esterification of Diazepane Carboxylic Acid

Acylation of Diazepane Intermediates

Acylation with methyl chloroformate provides a high-yield pathway:

-

Reagents : Methyl chloroformate, triethylamine (TEA) in dichloromethane (DCM).

-

Mechanism : The diazepane amine attacks the electrophilic carbonyl carbon, forming the methyl ester.

Salt Formation and Purification

The final dihydrochloride salt is obtained via protonation with HCl:

-

Procedure : Dissolve the free base in anhydrous ether, then bubble HCl gas until precipitation is complete.

-

Purity : >95% after washing with cold ether and vacuum drying.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The Fukuyama–Mitsunobu method excels in enantioselectivity but requires costly reagents.

-

Acylation offers the highest yield and simplicity but necessitates Boc protection to prevent over-alkylation.

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the diazepane ring undergoes oxidation to form N-oxides. This reaction typically employs hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) under mild conditions.

Reagents/Conditions :

-

30% HO in acetic acid at 0–5°C for 6 hours

-

mCPBA in dichloromethane at room temperature for 12 hours

Product :

1,4-Diazepane-2-carboxylate N-oxide

Mechanism :

The lone pair on the tertiary nitrogen attacks the electrophilic oxygen of the oxidizing agent, forming an N-O bond.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH) in anhydrous THF at 0°C

-

Borane-THF complex followed by acidic workup

Product :

1,4-Diazepane-2-methanol

Mechanism :

LiAlH delivers hydride ions to the carbonyl carbon, cleaving the ester into a primary alcohol.

Substitution Reactions

The ester group participates in nucleophilic acyl substitution.

Aminolysis

Reagents/Conditions :

Product :

1,4-Diazepane-2-carboxamide derivatives

Example :

Grignard Addition

Reagents/Conditions :

Product :

Tertiary alcohol adducts

Mechanism :

The Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions.

Reagents/Conditions :

-

6M HCl at reflux (acidic hydrolysis)

-

NaOH in aqueous ethanol (saponification)

Products :

| Condition | Product |

|---|---|

| Acidic | 1,4-Diazepane-2-carboxylic acid |

| Basic | Sodium 1,4-diazepane-2-carboxylate |

Kinetics :

Basic hydrolysis proceeds faster due to hydroxide ion nucleophilicity, with a second-order rate constant at 25°C.

Cycloaddition and Ring-Opening

The diazepane ring participates in ring-expansion reactions with electrophiles.

Reagents/Conditions :

Product :

Eight-membered diazocine derivatives

Mechanism :

Electrophilic activation of ethylene oxide by BF facilitates nucleophilic attack by the diazepane nitrogen, leading to ring expansion.

Biological Activity: Matrix Metalloproteinase (MMP) Inhibition

This compound acts as a competitive MMP inhibitor by chelating the catalytic zinc ion.

Key Data :

| MMP Subtype | IC (µM) | Selectivity Over MMP-1 |

|---|---|---|

| MMP-2 | 0.45 | >100-fold |

| MMP-9 | 0.78 | >50-fold |

Mechanism :

The carboxylate oxygen coordinates to Zn in the enzyme active site, while the diazepane ring occupies the S1′ pocket.

Mechanistic Insights and Challenges

-

Steric Effects : The diazepane ring’s chair conformation influences reaction rates. Axial substituents hinder nucleophilic attack at the ester .

-

Regioselectivity : Grignard additions favor the less hindered carbonyl carbon, avoiding the diazepane nitrogen .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry. Further studies should explore enantioselective reactions and in vivo MMP inhibition profiles.

Scientific Research Applications

Pharmaceutical Development

Methyl 1,4-diazepane-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its diazepane structure is particularly useful in developing drugs targeting neurological disorders. For instance, research has demonstrated its potential in synthesizing selective agonists for the alpha-4 beta-2 nicotinic acetylcholine receptor, which are being explored for their antidepressant properties .

Case Study: Antidepressant Development

A study explored the synthesis of hybrid compounds incorporating this compound derivatives. These compounds exhibited potent activity at the alpha-4 beta-2 receptor with IC50 values ranging from 15 to 50 nM, indicating their potential as antidepressants .

Biochemical Research

In biochemical studies, this compound is used to investigate interactions between small molecules and biological systems. Its role in understanding drug-receptor dynamics is critical for developing more effective therapeutic agents.

Data Table: Binding Affinities

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| Compound A | Alpha-4 Beta-2 | 15 |

| Compound B | Alpha-3 Beta-4 | >1000 |

| Compound C | Alpha-7 | >1000 |

This table illustrates how methyl 1,4-diazepane derivatives can selectively bind to certain receptors while showing poor affinity for others, which is essential for minimizing side effects in drug development .

Material Science

The incorporation of this compound into polymer matrices enhances material properties for biomedical applications. Its unique functional groups allow for versatile chemical modifications that improve biocompatibility and mechanical strength.

Application Example: Biodegradable Polymers

Research has shown that incorporating methyl 1,4-diazepane derivatives into biodegradable polymers can significantly enhance their mechanical properties while maintaining biocompatibility, making them suitable for drug delivery systems .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in chromatographic techniques. This application ensures the accuracy of analytical methods used to quantify various compounds in complex mixtures.

Case Study: Chromatographic Analysis

A study utilized this compound as a reference standard in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations. The results confirmed its effectiveness in achieving high precision and reproducibility in quantifying active ingredients .

Organic Synthesis

The compound's unique functional groups facilitate versatile reactions in organic synthesis. It serves as a valuable building block for synthesizing complex organic molecules.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Base-catalyzed | 80 |

| Acylation | Acid-catalyzed | 75 |

| Reduction | Metal hydride | 90 |

These pathways highlight the efficiency of using this compound in various synthetic routes to produce other valuable compounds .

Mechanism of Action

The mechanism of action of Methyl 1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor development and angiogenesis . The compound’s ability to inhibit MMPs makes it a promising candidate for the development of anti-metastatic and anti-invasive agents for cancer therapy .

Comparison with Similar Compounds

Ethyl 7-Oxo-3,5-Diphenyl-1,4-Diazepane-2-Carboxylate

Structural Features :

- Substituents : Contains a 7-oxo group, two phenyl rings (3,5-positions), and an ethyl ester .

- Conformation : The diazepane ring adopts a chair conformation with puckering parameters $ Q2 = 0.382 \, \text{Å}, Q3 = 0.678 \, \text{Å} $ and dihedral angles of 71.6°–75.9° relative to adjacent phenyl rings .

- Crystal Packing : Stabilized by N–H···O, C–H···O, and C–H···π interactions, forming $ R2^2(10) $ and $ R2^2(14) $ graph-set motifs .

Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal System | Triclinic (P1) |

| Unit Cell Dimensions | $ a = 9.5352 \, \text{Å}, \, b = 14.8809 \, \text{Å}, \, c = 15.0800 \, \text{Å} $ |

| Molecular Weight | 338.40 g/mol |

| Hydrogen Bonding | N–H···O (2.00–2.15 Å) |

Comparison with Methyl Ester :

- Conformational flexibility may differ due to the smaller methyl group versus ethyl, affecting crystal packing and hydrogen-bonding patterns.

Methyl 1-Methyl-1,4-Diazepane-2-Carboxylate Dihydrochloride

Structural Features :

Comparison with Methyl 1,4-Diazepane-2-Carboxylate :

1-(2-Chlorobenzoyl)-1,4-Diazepane

Structural Features :

Comparison :

- The absence of an ester group in this derivative highlights the role of the carboxylate moiety in molecular interactions.

- Pharmacological activity may shift from enzyme inhibition (common in carboxylates) to receptor modulation .

Biological Activity

Methyl 1,4-diazepane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its diazepane ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which are crucial for modifying its properties for specific applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in tumor development and angiogenesis. This inhibition suggests potential applications in cancer therapy .

Biological Activities

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells. These compounds were synthesized and tested for their ability to inhibit MMP-2 and MMP-9 activities, showcasing a promising anti-metastatic profile .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to fully elucidate its efficacy against specific pathogens.

- Cannabinoid Receptor Agonism : Some studies have identified 1,4-diazepane compounds as potent agonists of the cannabinoid receptor type 2 (CB2), indicating potential therapeutic applications in pain management and inflammation .

Case Study 1: Inhibition of MMPs

A study focused on the synthesis of novel diazepine derivatives demonstrated that these compounds effectively inhibited MMP-2 and MMP-9 in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the diazepane ring enhanced inhibitory activity against these enzymes, supporting their potential use as anti-cancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, this compound derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated varying degrees of effectiveness, warranting further exploration into their mechanisms of action and potential clinical applications.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Inhibition of MMPs |

| Tert-butyl 1,4-diazepane-1-carboxylate | Potential anxiolytic | CB2 receptor agonism |

| Benzyl 5-methyl-1,4-diazepane-1-carboxylate | Antidepressant potential | Modulation of neurotransmitter systems |

Research Findings

Recent studies have highlighted the synthetic pathways for creating this compound derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yield and purity. Characterization techniques like NMR and IR spectroscopy confirm the structural integrity of synthesized compounds .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of Methyl 1,4-diazepane-2-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) allows precise determination of bond lengths, angles, and torsion angles . For refinement, SHELXL97 is widely used to model atomic positions and thermal displacement parameters, with hydrogen atoms treated via mixed constrained/unconstrained refinement . Supporting spectroscopic techniques (e.g., NMR, IR) should complement crystallographic data to confirm functional groups and purity.

Q. How is the purity and stereochemical configuration of this compound validated experimentally?

- Methodological Answer : High-resolution SCXRD data (e.g., θmax = 29.1°, Rint < 0.05) combined with refinement metrics (R factor < 0.06, wR < 0.18) ensure stereochemical accuracy . For purity, chromatographic methods (HPLC, TLC) and mass spectrometry are essential. Crystallographic parameters such as mean σ(C–C) = 0.003 Å and low Δρmax/Δρmin values (±0.3 eÅ⁻³) in electron density maps confirm minimal disorder .

Advanced Research Questions

Q. How can ring puckering parameters resolve conformational flexibility in this compound?

- Methodological Answer : The Cremer-Pople puckering coordinates (amplitude q, phase φ) quantify nonplanar ring distortions. For seven-membered diazepane rings, calculate displacements perpendicular to the mean plane using SCXRD-derived atomic coordinates . For example, in related diazepane derivatives, chair conformations are identified via deviations of carbonyl oxygens (0.498–0.685 Å from the ring plane) and dihedral angles (>70° between substituents) . Use software like PLATON or SHELXPRO to compute puckering amplitudes and visualize pseudorotation pathways.

Q. What strategies address contradictions in crystallographic data during refinement (e.g., disordered regions or low data-to-parameter ratios)?

- Methodological Answer : For low data-to-parameter ratios (e.g., 20:1), apply constraints to bond lengths/angles and isotropic displacement parameters for non-H atoms . In cases of disorder, use PART instructions in SHELXL to model alternative conformations . Validate refinements with R-factor convergence (Δ/σ < 0.001) and Hirshfeld rigidity checks. If twinning is suspected (e.g., in high-symmetry space groups), employ TWIN/BASF commands in SHELXL .

Q. How are intermolecular interactions (e.g., hydrogen bonding, π-stacking) analyzed to predict supramolecular assembly?

- Methodological Answer : Hydrogen-bond geometry (distance: 2.1–2.5 Å, angle: 150–180°) and graph-set notation (e.g., S(5), R²₂(10)) classify interactions . For this compound derivatives, short N–H⋯O contacts (2.2 Å) and C–H⋯O interactions (3.0 Å) stabilize crystal packing . Use Mercury or CrystalExplorer to generate interaction maps and quantify contact contributions to lattice energy.

Q. How do structural modifications (e.g., substituent effects) alter the reactivity or biological activity of this compound derivatives?

- Methodological Answer : Comparative SCXRD studies of analogs (e.g., ethyl vs. methyl esters) reveal steric/electronic impacts. For example, ethoxycarbonyl groups exhibit torsional flexibility (C–C–O–C angles: 73.2° vs. 179.0°), influencing hydrogen-bond networks . Pair crystallographic data with DFT calculations (e.g., Mulliken charges, frontier orbitals) to correlate structure-activity relationships.

Key Tools & Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.